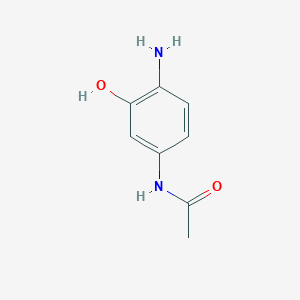
5-(2-Hydroxyethyl)-2,2,4,6-tetramethyl-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound with a unique structure that includes a hydroxyethyl group and multiple methyl groups attached to an indene-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of an indene-dione derivative with a hydroxyethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE.
化学反应分析
Types of Reactions
5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl groups in the indene-dione core can be reduced to form corresponding alcohols.
Substitution: The methyl groups can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid, while reduction of the carbonyl groups results in alcohols.
科学研究应用
5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The indene-dione core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-HYDROXYETHYL METHACRYLATE (HEMA): A widely studied monomer used in polymer chemistry.
5-(2-HYDROXYETHYL)-4-METHYLTHIAZOLE: Known for its applications in drug synthesis and as a biochemical reagent.
ICARIDIN: An insect repellent with a hydroxyethyl group, used for its broad efficacy against arthropods.
Uniqueness
5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its indene-dione core structure, which imparts distinct chemical and biological properties. Its multiple methyl groups and hydroxyethyl functionality make it a versatile compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C15H18O3 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC 名称 |
5-(2-hydroxyethyl)-2,2,4,6-tetramethylindene-1,3-dione |
InChI |
InChI=1S/C15H18O3/c1-8-7-11-12(9(2)10(8)5-6-16)14(18)15(3,4)13(11)17/h7,16H,5-6H2,1-4H3 |
InChI 键 |
SSPXAIRHWPMXAX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)
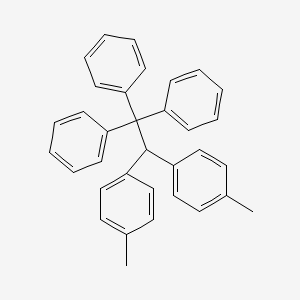

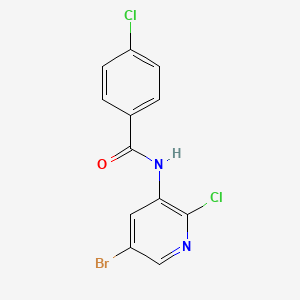
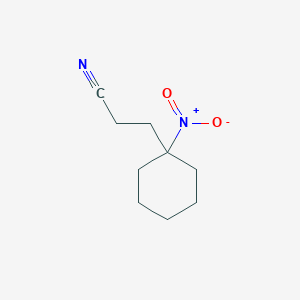

![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
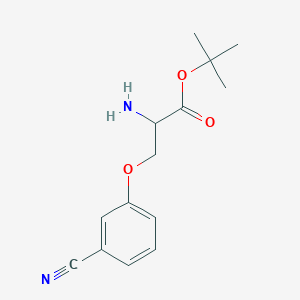
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
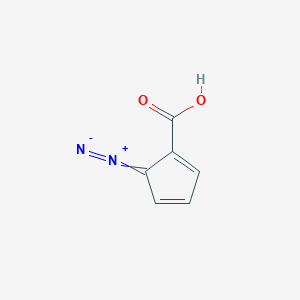

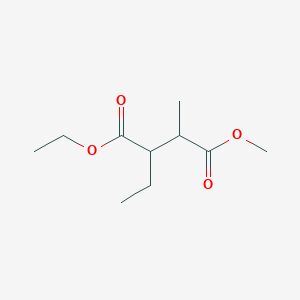
![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
